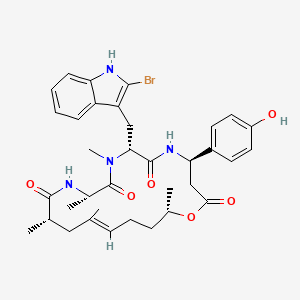
Jaspamide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspamide H is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an antineoplastic agent, an actin polymerisation inhibitor, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Applications De Recherche Scientifique
Introduction to Jaspamide H
This compound, a cyclodepsipeptide derived from marine sponges, has garnered attention in scientific research due to its diverse biological activities, particularly in cancer therapy and cellular function modulation. This compound is part of a larger family of jaspamides, which have been shown to exhibit significant cytotoxic effects against various cancer cell lines. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy.
Cytotoxicity and Antitumor Activity
This compound has demonstrated potent antitumor properties across multiple in vitro models. Research indicates that it inhibits the proliferation of cancer cells by disrupting the actin cytoskeleton, which is crucial for various cellular functions including movement, division, and structural integrity. For instance, studies have shown that this compound effectively reduces cell viability in prostate carcinoma PC-3 cells and acute myeloid leukemia cells by inducing actin reorganization .
Effects on Cellular Functions
In addition to its antitumor effects, this compound influences several cellular functions:
- Cell Proliferation : Treatment with this compound has been shown to inhibit the proliferation of HL-60 promyelocytic leukemia cells by 30% to 77%, depending on the concentration and duration of exposure .
- Cell Differentiation : this compound induces differentiation in HL-60 cells towards granulocyte monocyte lineage, as evidenced by morphological changes and upregulation of surface markers such as CD16 and CD14B .
- Actin Dynamics : The compound promotes a dose-dependent increase in total actin content within treated cells, highlighting its role in actin filament stabilization .
Cancer Therapeutics
This compound is being explored as a potential therapeutic agent for various cancers due to its ability to inhibit tumor growth and induce apoptosis in malignant cells. Its unique mechanism of disrupting the actin cytoskeleton presents a novel approach to cancer treatment.
Table 1: Summary of Antitumor Activity
| Cancer Type | Cell Line | Concentration (mol/L) | Proliferation Inhibition (%) |
|---|---|---|---|
| Prostate Carcinoma | PC-3 | 10^-7 | Significant |
| Acute Myeloid Leukemia | HL-60 | 5 × 10^-8 | 30% (24h), 38% (48h) |
| Breast Carcinoma | MCF-7 | Varies | Significant |
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties. It alters immune cell behavior without significantly affecting phagocytic activity or respiratory burst activity. This suggests potential applications in modulating immune responses in various diseases .
Case Study 1: In Vitro Efficacy Against Leukemia Cells
A study conducted on HL-60 leukemia cells demonstrated that this compound treatment led to significant inhibition of cell proliferation. After 48 hours of exposure to 10^-7 mol/L concentration, a reduction in cell numbers was observed alongside morphological changes indicative of differentiation .
Case Study 2: Actin Reorganization
In another research effort, this compound was shown to induce substantial reorganization of actin filaments in treated cells. This effect was quantified through imaging and biochemical assays, confirming that this compound alters the cytoskeletal architecture critical for cell motility and division .
Propriétés
Formule moléculaire |
C35H43BrN4O6 |
|---|---|
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
(4R,7R,10S,13S,15E,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-20-9-8-10-22(3)46-31(42)19-29(24-13-15-25(41)16-14-24)39-34(44)30(18-27-26-11-6-7-12-28(26)38-32(27)36)40(5)35(45)23(4)37-33(43)21(2)17-20/h6-7,9,11-16,21-23,29-30,38,41H,8,10,17-19H2,1-5H3,(H,37,43)(H,39,44)/b20-9+/t21-,22-,23-,29+,30+/m0/s1 |
Clé InChI |
RDBNISBUPIBNGP-RAMWEYKWSA-N |
SMILES isomérique |
C[C@H]1CC/C=C(/C[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)\C |
SMILES canonique |
CC1CCC=C(CC(C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)O1)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















